REACTION_CXSMILES
|
B(F)(F)F.CCOCC.[CH3:10][O:11]/[CH:12]=[CH:13]/[C:14]([O:16][Si](C)(C)C)=[CH2:15].[C:21]1([CH:27]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)C=O)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>CCOCC>[CH:27]([CH:10]1[CH2:15][C:14](=[O:16])[CH:13]=[CH:12][O:11]1)([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1 |f:0.1|
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
CO\C=C\C(=C)O[Si](C)(C)C
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to reach 0° C. for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The deep red reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated aqueous NaHCO3
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ether (3×70 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent
|
Type
|
CUSTOM
|
Details
|
under reduced pressure and purification of the crude product by chromatography (hexane/ethyl acetate 8:2)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)C1OC=CC(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: PERCENTYIELD | 80.2% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |